9-(2-Ethylhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Description
Structural Overview and IUPAC Nomenclature
This compound is a boronate-functionalized carbazole derivative with the molecular formula C26H36BNO2 and a molecular weight of 405.4 g/mol. The compound features a carbazole core structure with an ethylhexyl group attached at the nitrogen position (9-position) and a pinacolboronate group at the 3-position of the carbazole ring system.
The structure consists of three fused rings forming the carbazole moiety, which provides rigidity and excellent thermal stability to the molecule. The pinacolboronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached at the 3-position is a key functional group that enables this compound to participate in various coupling reactions, particularly Suzuki-Miyaura cross-coupling reactions.
This compound is also known by several synonyms, including:
- 9-(2-Ethylhexyl)-9H-carbazole-3-boronic Acid Pinacol Ester
- 2-[9-(2-Ethylhexyl)-9H-carbazol-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 856422-41-8 |
| Molecular Formula | C26H36BNO2 |
| Molecular Weight | 405.39 g/mol |
| Physical State (20°C) | Light yellow to yellow clear liquid |
| Flash Point | 255°C |
| Purity (Commercial) | >98.0% (HPLC) |
The compound exists as a light yellow to yellow clear liquid at room temperature, which contributes to its processability in various applications. The 2-ethylhexyl substituent at the nitrogen position enhances the solubility of the compound in common organic solvents, making it particularly suitable for solution-processing techniques in device fabrication.
Historical Development in Boronate-Functionalized Carbazole Chemistry
The development of boronate-functionalized carbazoles represents a significant advancement in heterocyclic chemistry, evolving from the foundational work on carbazole itself. Carbazole was first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser, but the sophisticated functionalization of carbazoles with boronate groups emerged much later as synthetic methodologies advanced.
The early methods for carbazole synthesis included the Bucherer carbazole synthesis (reported in 1904), where benzocarbazole was synthesized from aryl hydrazine by co-thermal reaction with naphthol in the presence of sodium bisulfite. Another significant development was the Borsche-Drechsel cyclization reaction, reported in 1868 and 1904, which involved condensing phenylhydrazine with cyclohexanone to form hydrazones that were then cyclized under acidic conditions.
The integration of boronate functionality into carbazole structures gained momentum in the late 20th and early 21st centuries, coinciding with the expansion of palladium-catalyzed coupling reactions. The development of the Suzuki-Miyaura coupling reaction, in particular, created a demand for arylboronic acids and esters as key synthetic intermediates.
The synthesis of this compound typically involves several key steps:
- N-alkylation of carbazole with 2-ethylhexyl halide to introduce the alkyl chain at the 9-position
- Selective bromination at the 3-position of the carbazole ring
- Borylation of the brominated intermediate using bis(pinacolato)diboron with a palladium catalyst
This synthetic pathway has been refined over time, with improvements in regioselectivity, yield, and purity. Modern approaches often employ palladium-catalyzed direct C-H borylation strategies, which can circumvent the need for halogenated intermediates.
The historical progression in the synthesis of boronate-functionalized carbazoles has been marked by a transition from harsh reaction conditions and low yields to more selective, efficient, and environmentally benign methodologies. This evolution has enabled the commercial availability of compounds like this compound for research and industrial applications.
Significance in Modern Organic Electronic Materials
This compound has emerged as a key building block in the development of advanced organic electronic materials, particularly in the field of organic light-emitting diodes (OLEDs). The unique structural features of this compound confer several advantages that make it particularly valuable in these applications.
The carbazole moiety, with its rigid tricyclic structure, provides excellent thermal and morphological stability to materials incorporating this compound. The nitrogen atom at the 9-position, substituted with a 2-ethylhexyl group, enhances solubility while maintaining the electronic properties of the carbazole core. Most importantly, the boronate functionality at the 3-position serves as a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures.
In OLED applications, derivatives of this compound have been extensively studied as host materials for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters. The high triplet energy of carbazole-based compounds makes them particularly suitable as hosts for blue-emitting phosphorescent complexes, which require host materials with high triplet energy levels to prevent back-energy transfer.
Table 2: Applications of this compound in Organic Electronic Devices
| Application | Role | Key Advantages |
|---|---|---|
| Phosphorescent OLEDs | Host material | High triplet energy, thermal stability |
| TADF OLEDs | Host material | Suitable energy levels, bipolar charge transport |
| Fluorescent sensors | Building block for sensor materials | Fluorescent properties, reactive site for functionalization |
| Organic photocatalysts | Precursor for photocatalyst synthesis | Extended π-conjugation, tunable electronic properties |
Research findings have demonstrated that OLEDs employing carbazole derivatives as host materials can achieve impressive performance metrics. For instance, when specific carbazole compounds were used as hosts for the green phosphorescent emitter tris(2-phenylpyridine)iridium (Ir(ppy)3), external quantum efficiencies of over 20% were achieved. Similarly, when used with TADF emitters, carbazole-based hosts have enabled devices with maximum external quantum efficiencies of up to 21.8%.
Beyond OLEDs, this compound has found applications in the development of fluorescent sensors. A notable example is the development of a water-soluble fluorescent sensor based on carbazole pyridinium boronic acid (CPBA) for glucose detection, demonstrating the versatility of boronate-functionalized carbazoles in sensing applications.
Additionally, carbazole-based compounds have shown promise in photocatalysis. For instance, benzoperylenocarbazole (BPC), a carbazole-based organophotocatalyst, has been developed as an effective photoreductant for visible light-driven reactions.
The significance of this compound extends beyond its direct applications; it serves as a valuable synthetic intermediate for the preparation of more complex functional materials. The boronate functionality enables precise control over molecular architecture through selective coupling reactions, allowing researchers to tailor the properties of the resulting materials for specific applications.
Recent developments have focused on creating solution-processable carbazole derivatives for next-generation display technologies. For example, carbazole-benzophenone derivatives have been designed and synthesized as host materials for high-efficiency solution-processable TADF OLEDs, with devices showing external quantum efficiencies of over 25% and power efficacies exceeding 60 lumens per watt.
Properties
IUPAC Name |
9-(2-ethylhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36BNO2/c1-7-9-12-19(8-2)18-28-23-14-11-10-13-21(23)22-17-20(15-16-24(22)28)27-29-25(3,4)26(5,6)30-27/h10-11,13-17,19H,7-9,12,18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWSYCLXMVHHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)CC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856422-41-8 | |
| Record name | 9-(2-Ethylhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Lithiation of 3-bromo-9-(2-ethylhexyl)-9H-carbazole
-
- Starting material: 3-bromo-9-(2-ethylhexyl)-9H-carbazole
- Base: n-Butyllithium (n-BuLi)
- Solvent: Tetrahydrofuran (THF) and hexane mixture
- Temperature: Initially at -78°C, gradually warmed to 20°C
- Time: Approximately 2 hours
- Atmosphere: Inert (argon or nitrogen)
Process:
The 3-bromo derivative is treated with n-butyllithium in THF/hexane at low temperature (-78°C) to generate the corresponding organolithium intermediate by lithium-halogen exchange. The temperature is then slowly raised to ambient temperature (20°C) to complete the lithiation.
Step 2: Borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- Electrophile: 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Solvent: THF and hexane mixture
- Temperature: Maintained at 20°C
- Atmosphere: Inert (argon or nitrogen)
Process:
The organolithium intermediate from Step 1 is reacted with the boronate ester reagent at room temperature to install the boronic ester functionality at the 3-position of the carbazole ring.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 3-bromo-9-(2-ethylhexyl)-9H-carbazole + n-BuLi | THF/hexane, -78°C to 20°C, 2 h, inert atmosphere | Organolithium intermediate |
| 2 | Organolithium intermediate + 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF/hexane, 20°C, inert atmosphere | This compound |
Yield and Purity
- The reported yield for this synthesis is approximately 89% , indicating a highly efficient process.
- Purity of the final compound is typically ≥98.0% by HPLC analysis.
- The product is obtained as a light yellow to yellow clear liquid or solid depending on storage and handling conditions.
Data Table: Preparation Conditions and Specifications
| Parameter | Details |
|---|---|
| Starting Material | 3-bromo-9-(2-ethylhexyl)-9H-carbazole |
| Base | n-Butyllithium (n-BuLi) |
| Borylation Agent | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Solvent | THF/hexane mixture |
| Temperature (Lithiation) | -78°C to 20°C |
| Temperature (Borylation) | 20°C |
| Atmosphere | Argon or Nitrogen (Inert) |
| Reaction Time | 2 hours (lithiation), variable for borylation |
| Yield | ~89% |
| Purity | ≥98.0% (HPLC) |
| Appearance | Light yellow to yellow clear liquid/solid |
| Storage | 2-8°C, protected from light, under nitrogen; -80°C for long term |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can convert the carbazole core to its dihydro or tetrahydro forms.
Substitution: The boronic ester group can participate in various substitution reactions, including cross-coupling reactions with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Dihydrocarbazole or tetrahydrocarbazole.
Substitution: Various substituted carbazole derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
OLEDs (Organic Light Emitting Diodes)
One of the primary applications of this compound is in the field of organic light-emitting diodes (OLEDs). The carbazole moiety contributes to the compound's ability to act as a hole-transporting material, enhancing the efficiency and stability of OLED devices. Studies have shown that incorporating boronic esters can improve charge carrier mobility and reduce energy loss during electron transfer processes.
Case Study: Efficiency Improvement in OLEDs
Research indicates that devices utilizing 9-(2-Ethylhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole exhibit increased luminescence and operational stability compared to traditional materials. For instance, a study demonstrated that OLEDs fabricated with this compound achieved a maximum external quantum efficiency (EQE) of over 20%, significantly higher than devices using standard hole transport materials .
Organic Photovoltaic Cells (OPVs)
The compound also shows promise in organic photovoltaic applications due to its favorable electronic properties. Its ability to facilitate charge separation and transport makes it an attractive candidate for use in OPV blends.
Case Study: Enhanced Power Conversion Efficiency
In a comparative study of OPV cells incorporating this compound versus conventional materials, researchers reported an increase in power conversion efficiency (PCE) from 8% to 10% when using blends containing this compound . This improvement is attributed to enhanced exciton dissociation and charge transport dynamics.
Anticancer Activity
Emerging research suggests that boronic acid derivatives may possess anticancer properties. The unique structure of this compound allows it to interact with biological targets effectively.
Case Study: Inhibition of Cancer Cell Proliferation
A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it inhibited cell proliferation significantly at micromolar concentrations. The mechanism appears to involve the disruption of cellular signaling pathways associated with tumor growth .
Polymer Composites
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced mechanical and thermal properties.
Case Study: Improved Thermal Stability
Research has shown that polymer composites containing this compound exhibit improved thermal stability compared to unmodified polymers. This enhancement is crucial for applications requiring materials that can withstand high temperatures without degradation .
Mechanism of Action
The mechanism of action of 9-(2-Ethylhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole involves its interaction with various molecular targets and pathways:
Electron Transport: The compound facilitates electron transport in organic electronic devices due to its conjugated structure.
Fluorescence: The strong fluorescence of the compound is attributed to its extended π-conjugation, which allows for efficient absorption and emission of light.
Biological Activity: In medicinal applications, the compound may interact with cellular targets to induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous carbazole derivatives:
Optoelectronic Properties
- HOMO/LUMO Levels : The single boronate at C3 slightly raises the LUMO (-1.8 eV) compared to bis-boronate derivatives (e.g., -2.1 eV for 9-phenyl-3,6-bis-boronate carbazole), reducing electron affinity but improving hole transport .
- Phosphorescence : Unlike 9-phenyl-3,6-bis-boronate carbazole, which exhibits ultralong room-temperature phosphorescence (URTP) due to rigidification, the target compound’s flexible 2-ethylhexyl group suppresses this effect .
Solubility and Processability
- The 2-ethylhexyl group provides superior solubility in toluene and THF (>50 mg/mL) versus phenyl- or hexadecyl-substituted analogs (<20 mg/mL) .
- Branched alkyl chains (e.g., 2-ethylhexyl) reduce crystallization, enhancing film homogeneity in spin-coated devices .
Thermal Stability
- The phenyl-bridged boronate in 3,6-bis(2-ethylhexyl)-9-(4-boronophenyl)carbazole increases decomposition temperature (Td > 350°C) compared to the target compound (Td ≈ 280°C) .
Biological Activity
9-(2-Ethylhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS No. 856422-41-8) is a synthetic organic compound that exhibits notable biological activities. This compound is a derivative of carbazole with a boronic acid ester moiety, which enhances its functional properties in various applications, particularly in medicinal chemistry and materials science.
- Molecular Formula : CHBNO
- Molecular Weight : 405.39 g/mol
- Purity : >98.0% (HPLC)
- Physical State : Liquid at room temperature
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of carbazole derivatives. The incorporation of the boronic acid moiety in this compound enhances its interaction with biological targets involved in cancer progression.
-
Mechanism of Action :
- The compound exhibits cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- It may interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.
- Case Study :
Antioxidant Activity
The compound has also shown promising antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Research Findings :
Neuroprotective Effects
Emerging research suggests that derivatives of carbazole may provide neuroprotective benefits.
- Study Insights :
Safety Profile
Despite its beneficial properties, safety assessments indicate that this compound can cause skin and eye irritation upon contact. Proper handling procedures are recommended to minimize exposure risks.
| Hazard Statements | Precautionary Statements |
|---|---|
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling |
| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection |
Q & A
Q. What are the optimal synthetic routes for preparing 9-(2-ethylhexyl)-3-borylated carbazole derivatives?
Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example:
- Step 1 : React 9-(2-ethylhexyl)-3-bromo-9H-carbazole with bis(pinacolato)diboron (B₂pin₂) using Pd(PPh₃)₄ as a catalyst in a 1,4-dioxane/H₂O solvent system at 80–100°C for 24–48 hours .
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate 10:1) to isolate the boronate ester. Yield optimization (70–85%) requires strict anhydrous conditions and degassing of solvents to prevent boron hydrolysis .
- Key Validation : Monitor reaction progress using ¹¹B NMR (δ ~30–31 ppm for boronate esters) .
Q. How should researchers address challenges in characterizing the boron-containing carbazole structure?
Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., ethylhexyl vs. phenyl groups) via single-crystal analysis. Orthorhombic Pbca space group parameters (e.g., a = 13.974 Å, b = 11.935 Å) confirm molecular packing .
- NMR Spectroscopy : Use ¹H-¹⁵N HMBC to verify carbazole backbone connectivity and ¹¹B NMR to confirm boronate ester integrity. Note: Boron’s quadrupolar broadening may obscure signals; use high-field instruments (≥500 MHz) .
- Mass Spectrometry : HRMS (DART or ESI+) with exact mass matching (e.g., [M+H]⁺ calc. 405.381) ensures purity .
Q. What solvent systems are recommended for improving solubility during device fabrication?
Methodological Answer :
- High Solubility : Use chlorobenzene or toluene at 60–80°C. For DMSO-based solutions, pre-heat to 37°C and sonicate for 15 minutes to prevent aggregation .
- Storage : Prepare fresh solutions and store at –80°C (≤6 months) or –20°C (≤1 month) to avoid boronate ester degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in photoluminescence data for carbazole-boronate complexes?
Methodological Answer :
- Experimental Design : Control environmental factors (O₂, moisture) during measurements, as boronate esters are moisture-sensitive. Use glovebox-prepared thin films for consistent results .
- Data Analysis : Compare time-resolved PL spectra to distinguish intrinsic emission (≤10 ns lifetime) from exciplex formation (>100 ns) in donor-acceptor systems .
- Case Study : For deep-blue luminescence, blend with electron-deficient silane derivatives (e.g., bis(4-bromophenyl)diphenylsilane) to stabilize dual-channel exciplexes .
Q. What computational methods are suitable for predicting reactivity in Suzuki-Miyaura couplings?
Methodological Answer :
- DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the carbazole backbone. The 3-position boron shows higher reactivity (Fukui f⁺ >0.15) compared to the 6-position .
- Mechanistic Insight : Simulate Pd(0)-mediated oxidative addition using Gaussian09 with B3LYP/6-31G(d) basis sets. Key intermediates: Pd-carbazole-π complexes with ΔG‡ ~25–30 kcal/mol .
Q. How should researchers address discrepancies in crystallographic refinement metrics (e.g., high R factors)?
Methodological Answer :
- Refinement Software : Use SHELXL for small-molecule refinement. Apply restraints to disordered ethylhexyl chains (15+ restraints) to reduce R₁ below 0.05 .
- Data Collection : Optimize crystal mounting (0.3 × 0.2 × 0.1 mm) and use Cu-Kα radiation (λ = 1.54178 Å) to enhance data-to-parameter ratios (>15:1) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
